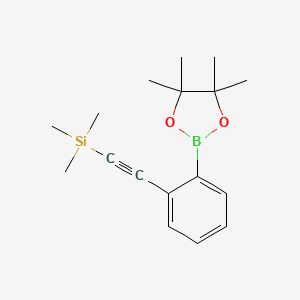

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane

CAS No.: 1218790-52-3

Cat. No.: VC3267200

Molecular Formula: C17H25BO2Si

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218790-52-3 |

|---|---|

| Molecular Formula | C17H25BO2Si |

| Molecular Weight | 300.3 g/mol |

| IUPAC Name | trimethyl-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane |

| Standard InChI | InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-11-9-8-10-14(15)12-13-21(5,6)7/h8-11H,1-7H3 |

| Standard InChI Key | DGIPMGSJOHTUON-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C |

Introduction

Chemical Identity and Structure

Basic Chemical Information

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is characterized by several key identifiers that define its chemical identity. The compound's fundamental parameters are presented in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane |

| CAS Registry Number | 1218790-52-3 |

| Molecular Formula | C₁₇H₂₅BO₂Si |

| Molecular Weight | 300.28 g/mol |

| MDL Number | MFCD11656083 |

This compound is structurally distinct from the related compound Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4), which lacks the phenyl ring component and has a lower molecular weight of 224.18 g/mol .

Structural Features

The molecular architecture of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane incorporates several important functional groups that contribute to its chemical behavior:

-

A trimethylsilyl group (Si(CH₃)₃) attached to an alkyne (C≡C) moiety

-

A phenyl ring with the boronic ester substituent at the ortho position

-

A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

The presence of these multiple functional groups in a single molecular framework creates a versatile chemical entity with potential for diverse reactivity patterns. The ortho-positioned boronic ester on the phenyl ring creates a specific geometric arrangement that distinguishes this compound from other boron-containing derivatives.

Physical and Chemical Properties

Physical Characteristics

Based on the available data, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane has the following documented physical and chemical properties:

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Not explicitly documented |

| Boiling Point | Not determined |

| Recommended Storage | Inert atmosphere, 2-8°C |

The storage requirements indicate sensitivity to environmental conditions, suggesting reactivity with atmospheric moisture or oxygen . This is consistent with the behavior of many organoboron compounds, which often require protection from air and moisture to maintain their integrity.

Chemical Reactivity

Though specific reactivity data for this exact compound is limited in the available literature, its structural features suggest several characteristic reaction pathways:

-

The boronic ester functional group is likely susceptible to transmetalation reactions, making it valuable for cross-coupling chemistry

-

The trimethylsilyl-protected alkyne group potentially undergoes desilylation under appropriate conditions to generate terminal alkynes

-

The ortho-substitution pattern on the phenyl ring may influence reactivity through steric and electronic effects

These reactivity patterns would be expected based on the compound's structural elements and the known chemistry of related organoboron and organosilicon compounds.

| Parameter | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| UN Number | N/A |

| Hazard Class | N/A |

| Packing Group | N/A |

These hazard classifications indicate that the compound presents moderate acute toxicity concerns and potential for irritation to skin, eyes, and respiratory system . The hazard profile is similar to that of the related compound Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, which carries identical hazard statements .

Synthetic Applications and Research Relevance

| Application Category | Potential Use |

|---|---|

| Cross-Coupling Chemistry | Substrate for Suzuki-Miyaura reactions |

| Alkyne Functionalization | Precursor to terminal alkynes after desilylation |

| Orthogonal Reactivity | Selective functionalization of boron vs. silicon centers |

| Building Block | Construction of complex molecular architectures |

The presence of both boronic ester and silyl-protected alkyne functionalities makes this compound particularly valuable for sequential transformation strategies in multi-step synthesis.

Materials Science Applications

Organoboron compounds with similar structural motifs have demonstrated utility in materials science applications, suggesting potential roles for Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane in:

-

Development of π-conjugated materials for optoelectronic applications

-

Synthesis of silicon- and boron-doped carbon materials

-

Preparation of functionalized surfaces and interfaces

-

Design of sensor molecules leveraging the unique electronic properties of boron

The phenyl ring in this compound provides additional opportunities for extending conjugation and modifying electronic properties compared to phenyl-free analogs.

Comparative Analysis with Related Compounds

Structural Comparison

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can be directly compared with the structurally related compound Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane to highlight key differences:

Table 5: Structural Comparison with Related Compound

| Feature | Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane | Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane |

|---|---|---|

| CAS Number | 1218790-52-3 | 159087-46-4 |

| Molecular Formula | C₁₇H₂₅BO₂Si | C₁₁H₂₁BO₂Si |

| Molecular Weight | 300.28 g/mol | 224.18 g/mol |

| Structural Difference | Contains phenyl ring between alkyne and boronic ester | Direct connection between alkyne and boronic ester |

The presence of the phenyl ring in Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane introduces additional steric and electronic effects that would be expected to influence its chemical behavior, physical properties, and potential applications .

Reactivity Differences

The insertion of a phenyl ring between the alkyne and boronic ester functions in Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane likely results in several key differences in reactivity compared to its non-phenylated analog:

-

Modified electronic environment around the boron center, potentially affecting Lewis acidity

-

Altered steric accessibility of the reactive sites

-

Possibility for additional functionalization at available positions on the phenyl ring

-

Different conformational preferences due to the rigid phenyl ring spacer

These differences would be expected to manifest in varied reaction rates, selectivities, and product distributions when comparing the two compounds in similar chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume